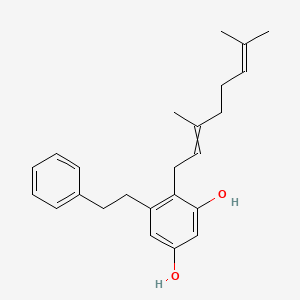
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol is a complex organic compound that belongs to the class of phenolic compounds. These compounds are known for their diverse biological activities and are often found in natural products such as essential oils and plant extracts. The compound’s structure features a benzene ring substituted with a phenylethyl group and a dimethylocta-dienyl chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the phenylethyl and dimethylocta-dienyl groups through Friedel-Crafts alkylation reactions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Solvent extraction and chromatographic techniques are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced intermediates.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate the expression of inflammatory mediators and reduce inflammation.
Comparison with Similar Compounds
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol can be compared with other phenolic compounds, such as:
Eugenol: Found in clove oil, known for its analgesic and antiseptic properties.
Thymol: Found in thyme oil, known for its antimicrobial and antifungal activities.
Carvacrol: Found in oregano oil, known for its antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
120467-08-5 |
|---|---|
Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-(3,7-dimethylocta-2,6-dienyl)-5-(2-phenylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C24H30O2/c1-18(2)8-7-9-19(3)12-15-23-21(16-22(25)17-24(23)26)14-13-20-10-5-4-6-11-20/h4-6,8,10-12,16-17,25-26H,7,9,13-15H2,1-3H3 |
InChI Key |
UOVQVQCTFRPVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)CCC2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


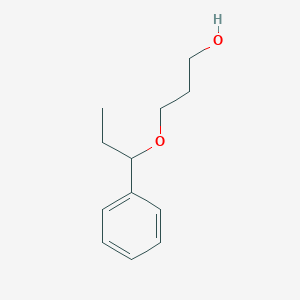
![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)

![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
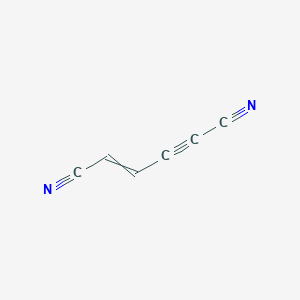
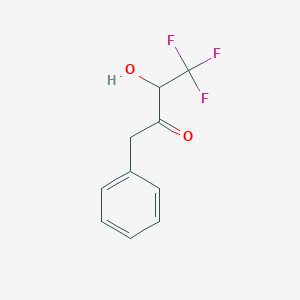
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
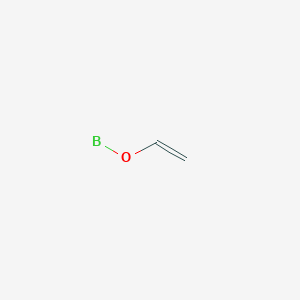
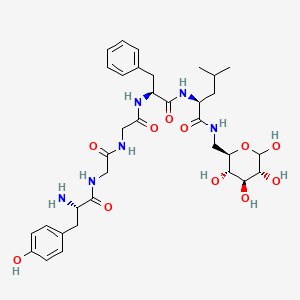
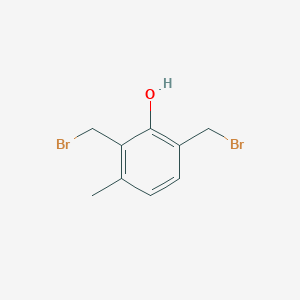
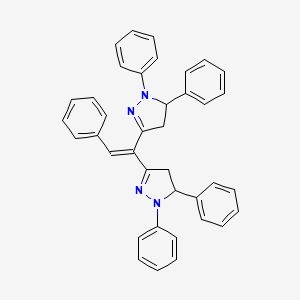
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

